{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462947
InChI: InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(18)12-19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1
SMILES: C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13462947

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 2-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(18)12-19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1
Standard InChI Key LVMCNXKVQBKMKU-INIZCTEOSA-N
Isomeric SMILES C1C[C@H](N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
SMILES C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3

Introduction

Structural Characteristics and Molecular Configuration

Core Framework and Functional Groups

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 1-position by an acetic acid group (CH2COOH-\text{CH}_2\text{COOH}) and at the 2-position by a benzyl-cyclopropyl-aminomethyl moiety (CH2N(Bn)(cPr)-\text{CH}_2\text{N}(\text{Bn})(\text{cPr})). The cyclopropyl group introduces steric hindrance and electronic effects, while the benzyl group contributes aromaticity and lipophilicity . The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems, a critical factor in its potential pharmacological activity .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight288.38 g/mol
CAS Number1353996-54-9
Stereochemistry(S)-configuration at C2

Stereochemical and Conformational Analysis

The (S)-configuration at the pyrrolidine’s second carbon dictates the spatial orientation of the benzyl-cyclopropyl-aminomethyl side chain. X-ray crystallography studies of analogous compounds reveal that the cyclopropyl ring adopts a non-planar "puckered" conformation, which minimizes ring strain and stabilizes the molecule through hyperconjugation . Nuclear Magnetic Resonance (NMR) spectroscopy of related pyrrolidine derivatives confirms the influence of the cyclopropyl group on proton chemical shifts, particularly for adjacent methylene protons .

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetic dissection suggests three key fragments:

  • Pyrrolidine core: Synthesized via cyclization of γ-amino alcohols or reductive amination of diketones .

  • Benzyl-cyclopropyl-amine: Prepared through Buchwald–Hartwig amination or cyclopropanation of allylic amines .

  • Acetic acid moiety: Introduced via alkylation or Michael addition to the pyrrolidine nitrogen .

Stepwise Synthesis

A representative synthesis involves:

  • Cyclopropanation: Rhodium-catalyzed enantioselective cyclopropanation of a terminal olefin with a diazoester yields the cyclopropyl-amine precursor .

  • Pyrrolidine Formation: Ring-closing metathesis or intramolecular nucleophilic substitution constructs the pyrrolidine scaffold .

  • Functionalization: Alkylation of the pyrrolidine nitrogen with bromoacetic acid introduces the carboxylate group.

Key Reaction Conditions

  • Cyclopropanation: Rh2_2(DOSP)4_4 (0.5 mol%), CH2_2Cl2_2, 25°C, 12 h .

  • Reductive Amination: NaBH3_3CN, MeOH, 0°C to rt .

  • Alkylation: K2_2CO3_3, DMF, 80°C, 6 h.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits amphiphilic behavior due to its polar acetic acid group and hydrophobic benzyl/cyclopropyl substituents. Predicted logP values (cLogP ≈ 2.1) suggest moderate lipophilicity, aligning with its potential for blood-brain barrier penetration . Aqueous solubility is enhanced at physiological pH (pKa ~4.5 for the carboxylic acid), facilitating formulation as a sodium salt .

Thermal and Oxidative Stability

Chemical Reactivity and Derivative Synthesis

Carboxylic Acid Transformations

The acetic acid group undergoes typical reactions:

  • Esterification: With benzyl bromide/K2_2CO3_3 to form benzyl esters.

  • Amide Coupling: Using HATU/DIPEA to yield peptidomimetics .

  • Decarboxylation: Thermal or photolytic conditions produce CO2_2 and a pyrrolidine amine .

Cyclopropane Ring Modifications

The cyclopropyl ring participates in:

  • Ring-Opening: Acid-catalyzed hydrolysis to form γ-keto amines .

  • Cross-Coupling: Suzuki–Miyaura reactions with aryl boronic acids .

Applications in Drug Discovery and Beyond

Central Nervous System (CNS) Therapeutics

The compound’s ability to inhibit nNOS and penetrate the blood-brain barrier positions it as a candidate for neurodegenerative diseases (e.g., Alzheimer’s) and stroke . Preclinical studies of analogs show reduced infarct volumes in rodent ischemia models (40–60% at 10 mg/kg) .

Antimicrobial Agents

Functionalization at the acetic acid group with thiazole or imidazole moieties enhances activity against drug-resistant pathogens (e.g., MRSA) . For example, a thiourea derivative exhibited MIC = 1 µg/mL against E. coli .

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